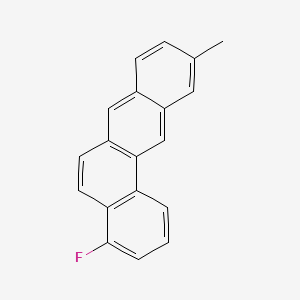
Benz(a)anthracene, 4-fluoro-10-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz(a)anthracene, 4-fluoro-10-methyl- is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a fluorine atom at the 4th position and a methyl group at the 10th position on the benz(a)anthracene structure. Benz(a)anthracene itself is known for its carcinogenic properties and is produced during the incomplete combustion of organic matter .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benz(a)anthracene derivatives typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation, where an alkyl group is introduced to the aromatic ring using an alkyl halide and a Lewis acid catalyst . For the specific synthesis of 4-fluoro-10-methyl-benz(a)anthracene, a fluorinated precursor and a methylating agent would be used under controlled conditions to ensure selective substitution at the desired positions.
Industrial Production Methods
Industrial production of such compounds often involves large-scale organic synthesis techniques, including catalytic hydrogenation, halogenation, and cyclization reactions. The use of metal catalysts, such as palladium or platinum, can enhance the efficiency and selectivity of these reactions .
Analyse Des Réactions Chimiques
Types of Reactions
Benz(a)anthracene, 4-fluoro-10-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups, to the aromatic ring.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds within the structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, such as halogens, nitro groups, or sulfonic acids .
Applications De Recherche Scientifique
Benz(a)anthracene, 4-fluoro-10-methyl- has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: Research on its biological effects helps understand the mechanisms of carcinogenesis and the impact of environmental pollutants.
Medicine: Studies on its derivatives contribute to the development of anticancer drugs and other therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other organic materials
Mécanisme D'action
The mechanism by which benz(a)anthracene, 4-fluoro-10-methyl- exerts its effects involves its interaction with cellular components. It can intercalate into DNA, causing mutations and disrupting normal cellular processes. The compound can also generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage. These interactions can activate signaling pathways involved in cell proliferation, apoptosis, and carcinogenesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benz(a)anthracene: The parent compound, known for its carcinogenic properties.
4-Methylbenz(a)anthracene: Similar structure with a methyl group at the 4th position.
10-Methylbenz(a)anthracene: Similar structure with a methyl group at the 10th position
Uniqueness
Benz(a)anthracene, 4-fluoro-10-methyl- is unique due to the presence of both a fluorine atom and a methyl group, which can significantly alter its chemical and biological properties. The fluorine atom can increase the compound’s stability and resistance to metabolic degradation, while the methyl group can influence its reactivity and interaction with biological targets .
Propriétés
Numéro CAS |
2990-70-7 |
|---|---|
Formule moléculaire |
C19H13F |
Poids moléculaire |
260.3 g/mol |
Nom IUPAC |
4-fluoro-10-methylbenzo[a]anthracene |
InChI |
InChI=1S/C19H13F/c1-12-5-6-13-10-14-7-8-17-16(3-2-4-19(17)20)18(14)11-15(13)9-12/h2-11H,1H3 |
Clé InChI |
CDINAQYMBJWKKQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CC3=C(C=CC4=C3C=CC=C4F)C=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


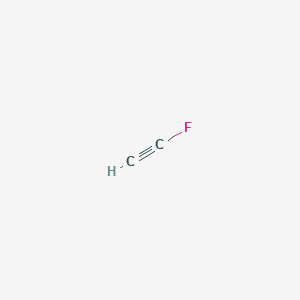

![3-Chloro-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B13420620.png)
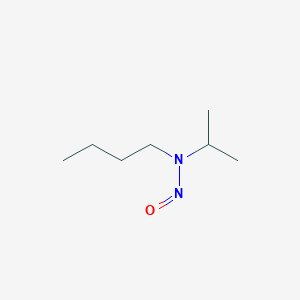

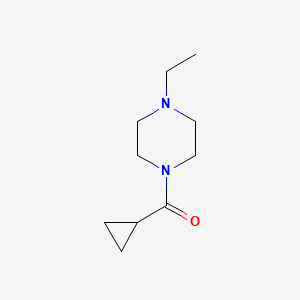
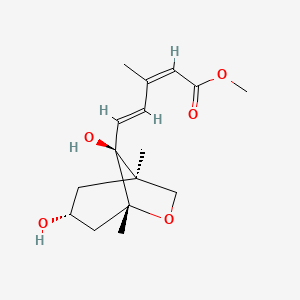
![[3-Acetyloxy-5-(2,6-dichloropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B13420636.png)
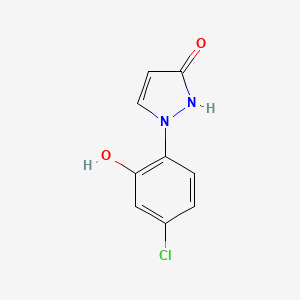
![Magnesium, bromo[(2-methylphenyl)methyl]-](/img/structure/B13420674.png)
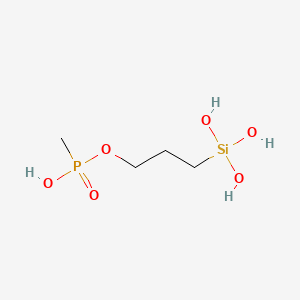
![benzyl 4-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]piperazine-1-carboxylate;(E)-but-2-enedioic acid](/img/structure/B13420684.png)
![2-[(4-Fluorobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13420686.png)

